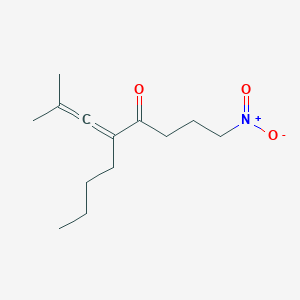
5-(2-Methylprop-1-EN-1-ylidene)-1-nitrononan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylprop-1-EN-1-ylidene)-1-nitrononan-4-one is an organic compound with a unique structure characterized by the presence of a nitro group and a nonanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylprop-1-EN-1-ylidene)-1-nitrononan-4-one typically involves the reaction of 2-methylprop-1-ene with a suitable nitroalkane under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of phase transfer catalysts can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The nitro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; reaction temperature: 25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature: 0-25°C.
Substitution: Sodium methoxide, potassium tert-butoxide; reaction temperature: 50-70°C.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2-Methylprop-1-EN-1-ylidene)-1-nitrononan-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Methylprop-1-EN-1-ylidene)-1-nitrononan-4-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The compound’s unique structure allows it to interact with specific pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
2-Methylprop-1-ene: An alkene with a similar structural motif but lacking the nitro group.
1-Nitrononane: A compound with a similar nitro group but different backbone structure.
Uniqueness: 5-(2-Methylprop-1-EN-1-ylidene)-1-nitrononan-4-one is unique due to the combination of its nitro group and nonanone backbone, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
662165-26-6 |
|---|---|
Fórmula molecular |
C13H21NO3 |
Peso molecular |
239.31 g/mol |
InChI |
InChI=1S/C13H21NO3/c1-4-5-7-12(10-11(2)3)13(15)8-6-9-14(16)17/h4-9H2,1-3H3 |
Clave InChI |
UGLJBUYIBUAKQR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C=C(C)C)C(=O)CCC[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B14218377.png)

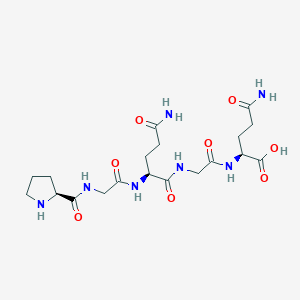
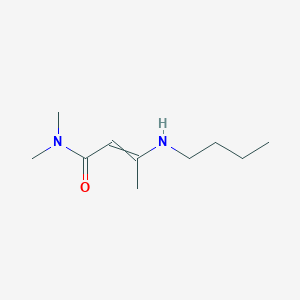


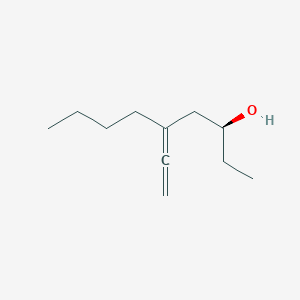
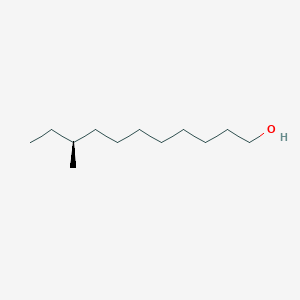
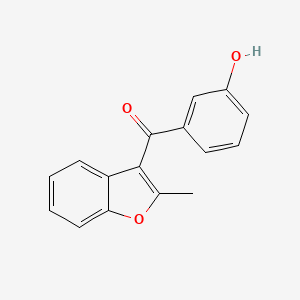

![Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl-](/img/structure/B14218440.png)
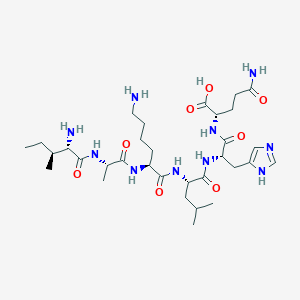
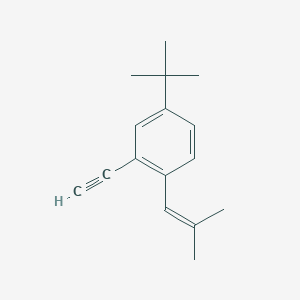
![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine](/img/structure/B14218474.png)
